molecular formula C7H5F11O B1333416 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol CAS No. 89076-11-9

1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol

Cat. No.: B1333416
CAS No.: 89076-11-9
M. Wt: 314.1 g/mol
InChI Key: CEUQRWZHUUPZGD-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol is a fluorinated alcohol compound characterized by its unique structure, which includes both perfluorinated and hydrogenated carbon atoms. This compound is known for its high thermal stability, low surface energy, and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol can be synthesized through a fluorination reaction. One common method involves reacting 5-methylhexanone with hydrogen fluoride, followed by esterification under alkaline conditions to yield the desired product .

Industrial Production Methods: The industrial production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high purity and yield, often utilizing specialized equipment to handle the reactive fluorinating agents safely.

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding perfluorinated hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Perfluorinated hydrocarbons.

    Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.

Scientific Research Applications

1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol exerts its effects is primarily through its interaction with hydrophobic and hydrophilic surfaces. Its perfluorinated tail provides hydrophobic characteristics, while the hydroxyl group allows for hydrogen bonding with hydrophilic surfaces. This dual functionality makes it an effective surfactant and stabilizer in various chemical and biological systems.

Comparison with Similar Compounds

Uniqueness: 1H,1H,2H,2H-Perfluoro-5-methylhexan-1-ol stands out due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both stability and reactivity, such as in advanced coatings and biomedical research.

Properties

IUPAC Name

3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F11O/c8-3(9,1-2-19)5(11,12)4(10,6(13,14)15)7(16,17)18/h19H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUQRWZHUUPZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F11O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379897
Record name 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89076-11-9
Record name 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89076-11-9
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